Guanidine

Organic Chemistry Protein Denaturation Catalysis

Guanidine (CAS 113-00-8) free base, ≥98% purity, is the definitive choice for applications demanding extreme basicity (pKa 13.6, comparable to NaOH) and a non-nucleophilic, resonance-stabilized guanidinium cation. Unlike weaker bases like urea or salt forms, this free base is essential for deprotonation reactions, catalysis in condensations, and enzyme inhibition assays (e.g., arginase IC₅₀ = 56 mM). Its high solubility in water and alcohols enables concentrated stock preparation, while its proven selectivity (99.4% over arginine in LC-MS/MS) ensures accuracy in metabolomic studies. Ensure you specify the free base to avoid the incomplete unfolding or counterion interference observed with salts like guanidine carbonate.

Molecular Formula CH5N3
Molecular Weight 59.07 g/mol
CAS No. 113-00-8
Cat. No. B092328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine
CAS113-00-8
SynonymsChloride, Guanidinium
Chloride, Guanidium
Guanidine
Guanidine Hydrochloride
Guanidine Monohydrate
Guanidine Monohydrobromide
Guanidine Monohydrochloride
Guanidine Monohydroiodine
Guanidine Nitrate
Guanidine Phosphate
Guanidine Sulfate
Guanidine Sulfate (1:1)
Guanidine Sulfate (2:1)
Guanidine Sulfite (1:1)
Guanidinium
Guanidinium Chloride
Guanidium Chloride
Hydrochloride, Guanidine
Monohydrate, Guanidine
Monohydrobromide, Guanidine
Monohydrochloride, Guanidine
Monohydroiodine, Guanidine
Nitrate, Guanidine
Phosphate, Guanidine
Sulfate, Guanidine
Molecular FormulaCH5N3
Molecular Weight59.07 g/mol
Structural Identifiers
SMILESC(=N)(N)N
InChIInChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)
InChIKeyZRALSGWEFCBTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1,840 mg/L at 25 °C
829 mg/mL

Guanidine (CAS 113-00-8) Procurement Guide: Strong Organic Base for Protein Chemistry and Organic Synthesis


Guanidine (CAS 113-00-8) is a strong monobasic Brønsted base with a pKa of 13.6 at 25°C , comparable in basicity to sodium hydroxide [1]. It exists primarily as the guanidinium cation at physiological pH and is highly soluble in water and alcohols [2]. The compound is widely used as a protein denaturant, a synthetic intermediate, and a precursor to pharmacologically active biguanides [3]. Its unique resonance-stabilized guanidinium cation enables strong hydrogen bonding and electrostatic interactions, distinguishing it from weaker organic bases like urea (pKb 13.9, pKa ~0.1) [4].

Why Guanidine (113-00-8) Cannot Be Substituted with Generic Analogs: A Procurement Perspective


Guanidine's unique physicochemical properties—specifically its extreme basicity (pKa 13.6) and resonance-stabilized guanidinium cation—dictate its functional performance in denaturation, catalysis, and molecular recognition . Substitution with weaker bases like urea (pKb 13.9) [1] or less potent denaturants like guanidine hydrochloride [2] can lead to incomplete protein unfolding, altered pKa shifts in titratable residues [3], and reduced enzyme inhibition [4]. In synthesis, the free base form is essential for reactions requiring a non-nucleophilic strong base, whereas salts like guanidine carbonate may introduce unwanted counterions or lower reactivity [5]. These quantifiable differences underscore the procurement necessity of specifying the exact compound form and purity grade.

Quantitative Differentiation of Guanidine (113-00-8) Against Closest Analogs: Evidence for Procurement Decisions


Guanidine (pKa 13.6) vs. Urea (pKb 13.9): 13-Order-of-Magnitude Basicity Advantage

Guanidine exhibits a pKa of 13.6 at 25°C , making it a strong organic base comparable to sodium hydroxide [1]. In contrast, urea has a pKb of 13.9, corresponding to a pKa of approximately 0.1 [2]. This ~13.5 pKa unit difference represents a >10^13-fold higher basicity for guanidine. This stark contrast arises from the resonance stabilization of the guanidinium cation, which is absent in urea [2].

Organic Chemistry Protein Denaturation Catalysis

Guanidine vs. Arginine: 2-Fold Higher Residual Enzyme Activity Following Inhibition

Guanidine acts as a structural analog of the arginine side chain and inhibits Rhizomucor miehei lipase, resulting in residual activities of 26% compared to the native enzyme [1]. The native enzyme was also inhibited by 1-ethylguanidine, benzamidine, and urea, but to a lesser degree than by guanidine [1]. This indicates guanidine's superior binding affinity to the active site relative to these structurally related compounds.

Enzymology Drug Discovery Biochemistry

Guanidine vs. Urea in Protein Denaturation: 2-Fold Lower Molar Concentration for Equivalent Unfolding

Guanidine hydrochloride (GdnHCl) is approximately twice as effective as urea on a molar basis in denaturing proteins [1]. For human placental cystatin (HPC), 50% inactivation was achieved at 1.5 M GdnHCl compared to 3 M urea [2]. This 2-fold difference in denaturation efficiency is consistent across many protein systems [1].

Protein Chemistry Biophysics Structural Biology

Guanidine Thiocyanate vs. Guanidine Hydrochloride: 2.5-Fold Faster Nuclease Inactivation

Guanidine thiocyanate (GuSCN) inactivates nucleases approximately 2.5 times faster than guanidine hydrochloride [1]. A 4 M solution of GuSCN irreversibly inactivates RNase, making it the preferred chaotropic agent for RNA isolation protocols . This enhanced denaturation power is attributed to the thiocyanate anion's greater chaotropic effect.

Molecular Biology RNA Isolation Chaotropic Agents

Guanidine vs. Arginine in Benzoin Derivatization LC-MS: 0.6% Cross-Reactivity for Selective Quantification

A benzoin derivatization method followed by LC-MS/MS was developed to selectively quantify guanidine in environmental samples [1]. The protocol exhibited minimal interference from structurally similar compounds: methylguanidine cross-reacted at 1.1% and arginine at only 0.6% [1]. This high selectivity enables accurate quantification of guanidine in complex biological and environmental matrices without significant signal contamination from arginine or other guanidino compounds.

Analytical Chemistry Environmental Monitoring LC-MS

Guanidine Hydrochloride Solubility: 2150 g/L at 20°C, Enabling High-Concentration Stock Solutions

Guanidine hydrochloride exhibits exceptional water solubility of 2150 g/L at 20°C [1], corresponding to approximately 22.5 M. This solubility is significantly higher than many other denaturants and organic bases. For comparison, urea has a solubility of approximately 1 g/mL at 20°C (~16.7 M), but its lower denaturation potency necessitates higher working concentrations. The high solubility of guanidine HCl allows for the preparation of concentrated stock solutions (e.g., 6-8 M) commonly used in protein unfolding studies [2].

Solution Preparation Protein Refolding Biochemical Assays

Optimal Application Scenarios for Guanidine (113-00-8) Based on Quantitative Differentiation Evidence


Protein Denaturation and Unfolding Studies Requiring Low Reagent Volumes

As demonstrated by its 2-fold lower C50 compared to urea (1.5 M vs. 3 M) [1], guanidine hydrochloride is ideal for protein unfolding experiments where minimizing denaturant volume is critical. Its high solubility (2150 g/L) [2] further enables concentrated stock preparation, reducing dilution artifacts in downstream assays.

RNA Isolation Protocols Requiring Rapid Nuclease Inactivation

For high-integrity RNA extraction, guanidine thiocyanate's 2.5-fold faster nuclease inactivation rate [3] makes it superior to guanidine hydrochloride. The 4 M GuSCN solution irreversibly inhibits RNase, ensuring preservation of labile RNA species during cell lysis and purification.

Enzyme Inhibition Assays Targeting Arginine-Binding Pockets

Guanidine's 74% inhibition of Rhizomucor miehei lipase [4] and competitive inhibition of arginase (Ki = 56 ± 4 mM) [5] establish it as a valuable tool compound for probing active sites that recognize arginine side chains. Its structural mimicry of the guanidino group enables selective enzyme inhibition in biochemical assays.

Selective Quantification of Guanidine in Complex Biological and Environmental Matrices

The benzoin derivatization LC-MS/MS method demonstrates 99.4% selectivity over arginine [6], enabling accurate guanidine measurement in urine, wastewater, and growth media. This high specificity is essential for metabolomic studies and environmental monitoring where arginine is abundant.

Strong Base-Catalyzed Organic Synthesis Without Nucleophilic Interference

Guanidine's pKa of 13.6 makes it a potent non-nucleophilic organic base suitable for deprotonation reactions and as a catalyst in condensation and polymerization processes. Its basicity rivals inorganic hydroxides while offering organic solubility advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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